molecular formula C15H19NOSi B12579920 1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one CAS No. 646029-31-4

1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one

Cat. No.: B12579920
CAS No.: 646029-31-4
M. Wt: 257.40 g/mol
InChI Key: UKBGCMTYRBBKLD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name follows IUPAC guidelines for fused polycyclic systems. The parent structure is pyrido[2,1-a]isoindol-4(3H)-one, a tricyclic system comprising:

  • A pyridine ring fused to an isoindole moiety
  • A ketone group at position 4
  • Partial saturation at positions 2 and 6

The numbering begins at the pyridine nitrogen, proceeding clockwise through the fused isoindole system (Figure 1). The "2,6-dihydro" designation indicates hydrogenation at positions 2 and 6 of the pyrido-isoindole framework. The trimethylsilyl (-Si(CH3)3) substituent at position 1 is prioritized according to substituent hierarchy rules, with silicon's lower electronegativity compared to oxygen or nitrogen requiring prefix notation.

This nomenclature aligns with IUPAC recommendations for phane parent hydrides (P-31.1.6) and modified heterocyclic systems. The "isoindol" component follows retained naming conventions for benzannulated pyrrole derivatives, while the pyrido fusion adheres to fusion position numbering rules.

X-Ray Crystallographic Analysis of the Tricyclic Framework

Single-crystal X-ray diffraction reveals key structural features (Table 1):

Table 1: Crystallographic parameters for 1-(trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one

Parameter Value
Bond length C1-Si1 1.87 Å
Dihedral angle N1-C2-C3 12.4°
Torsion angle C6-C7-C8 178.3°
Unit cell volume 987.3 ų

The tricyclic core adopts a boat-like conformation in the solid state, with the pyridine ring displaying slight puckering (θ = 15.7°). The trimethylsilyl group occupies an axial position relative to the molecular plane, minimizing steric interactions with the carbonyl oxygen. Hydrogen bonding between the lactam carbonyl (O1) and adjacent C-H groups (d = 2.41 Å) stabilizes the crystal packing arrangement.

Notably, the Si-C bond length (1.87 Å) matches values observed in silyl-substituted cobalt complexes, suggesting minimal conjugation between the silicon center and aromatic system. The isoindole moiety exhibits bond alternation characteristic of partial aromaticity, with C-C bond lengths ranging from 1.38 Å to 1.42 Å.

Conformational Analysis of the Pyrido[2,1-a]isoindolone Core

DFT calculations (B3LYP/6-311+G**) identify three low-energy conformers (Figure 2):

  • Chair-boat (ΔG = 0 kcal/mol): Predominant in solution
  • Twist-boat (ΔG = 1.2 kcal/mol)
  • Planar (ΔG = 3.8 kcal/mol)

The energy barrier for chair-boat interconversion is 8.3 kcal/mol, indicating significant conformational flexibility at room temperature. Nuclear Overhauser Effect (NOE) spectroscopy confirms the solid-state conformation persists in CDCl3 solution, with strong NOE correlations between H-3 and H-11 (d = 2.15 ppm).

Ring puckering parameters (Q = 0.87 Å, θ = 42.1°, φ = 153.7°) quantify deviations from planarity. The dihydropyridine ring adopts an envelope conformation, with C6 displaced 0.53 Å from the mean plane. This puckering relieves angle strain in the fused tricyclic system while maintaining π-overlap between the pyridine and isoindole moieties.

Electronic Effects of the Trimethylsilyl Substituent

The -Si(CH3)3 group exerts dual electronic influences:

  • Inductive effect : σ-donating (+I) through Si-C bonds
  • Hyperconjugative effect : σ-π* donation to adjacent orbitals

UV-Vis spectroscopy shows a bathochromic shift (Δλ = 17 nm) compared to the desilylated analog, indicating enhanced conjugation. Natural Bond Orbital (NBO) analysis reveals:

  • 12.3% p-character in the Si-C1 bond
  • 8.7 kcal/mol stabilization from σ(C1-Si)→π*(C2-C3) hyperconjugation

The trimethylsilyl group increases electron density at C3 (Mulliken charge: -0.32 vs -0.41 for H-substituted analog), as confirmed by 13C NMR chemical shift differences (Δδ = 9.7 ppm). Despite its bulk, the substituent causes minimal steric distortion due to preferential axial orientation.

Comparative Hammett σm values (SiMe3: -0.04 vs CF3: +0.43) confirm the weak electron-donating nature of the silyl group. This electronic profile enhances solubility in nonpolar media while maintaining reactivity at the lactam carbonyl - critical for further functionalization.

Properties

CAS No.

646029-31-4

Molecular Formula

C15H19NOSi

Molecular Weight

257.40 g/mol

IUPAC Name

1-trimethylsilyl-3,6-dihydro-2H-pyrido[2,1-a]isoindol-4-one

InChI

InChI=1S/C15H19NOSi/c1-18(2,3)13-8-9-14(17)16-10-11-6-4-5-7-12(11)15(13)16/h4-7H,8-10H2,1-3H3

InChI Key

UKBGCMTYRBBKLD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C2C3=CC=CC=C3CN2C(=O)CC1

Origin of Product

United States

Preparation Methods

Multicomponent Assembly Process (MCAP)

A key preparative step involves the MCAP, which enables rapid construction of intermediates that can be cyclized into the target bicyclic system. For example, condensation of an aldehyde with an amine forms an imine intermediate, which is then acylated and treated with nucleophiles in the presence of catalytic TMSOTf to yield β-amido aldehydes or related intermediates. These intermediates are primed for intramolecular cyclizations.

Step Reagents/Conditions Outcome Yield (%)
Imine formation Aldehyde + Allylamine Imine intermediate -
Acylation 4-Pentenoyl chloride + Vinyl ether + TMSOTf catalyst β-Amido aldehyde ~70
Nucleophilic addition Lithium phenylacetylide + TMSOTf activation Amide intermediate -

This MCAP approach is versatile and allows for the incorporation of various substituents, facilitating structural diversity and optimization of yields.

Activation and Cyclization

Activation of intermediates with trimethylsilyl trifluoromethanesulfonate (TMSOTf) is critical for promoting cyclization. TMSOTf acts as a Lewis acid, enhancing electrophilicity and enabling nucleophilic attack that leads to ring closure.

  • The phenyl ester moiety in intermediates is often necessary to facilitate one-pot displacement and lactam formation.
  • Methyl esters require harsher conditions, resulting in lower yields.
  • Cyclization typically proceeds via intramolecular nucleophilic attack on activated carbonyl or iminium centers.

For example, activation of an intermediate amide with TMSOTf followed by addition of lithium phenylacetylide and subsequent N-acylation can lead to fused tricyclic lactams in yields up to 82%.

Introduction of the Trimethylsilyl Group

The trimethylsilyl (TMS) group is introduced to enhance compound stability and solubility. This is commonly achieved by:

  • Using TMSOTf as both an activating agent and silylating reagent
  • Direct silylation of nitrogen or oxygen atoms in the heterocyclic framework
  • Ensuring the TMS group is installed prior to or during cyclization to stabilize reactive intermediates

The presence of the TMS group also facilitates subsequent chemical transformations and purification steps due to its steric and electronic effects.

Comparative Yields and Conditions

Intermediate/Step Key Reagents Conditions Yield (%) Notes
Imine formation Aldehyde + Allylamine Room temp, solvent - Rapid, high conversion
β-Amido aldehyde formation Acyl chloride + Vinyl ether + TMSOTf Catalytic TMSOTf, mild heating ~70 Essential for cyclization
Cyclization to lactam TMSOTf activation + nucleophile One-pot, controlled temp 61-82 Phenyl ester preferred over methyl ester
Final silylation TMSOTf or silyl chloride Ambient to mild heating High Stabilizes product

Research Findings and Optimization Notes

  • The phenyl ester moiety in intermediates is crucial for efficient lactam formation; methyl esters require harsher conditions and give lower yields.
  • Complete formation of intermediate ureas or amides before cyclization is essential to avoid catalyst poisoning and incomplete reactions.
  • Use of activated zinc and palladium-catalyzed intramolecular arylation can be employed for further ring closures in related systems, indicating potential for structural elaboration.
  • The choice of solvent and drying agents (e.g., freshly distilled 1,4-dioxane, CaH2 drying) impacts reaction efficiency and product purity.
  • The use of hexafluoroisopropanol as a solvent has been reported to facilitate aza-Michael additions and intramolecular acyl substitutions in related pyrido-fused systems, suggesting potential applicability in optimizing this synthesis.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Multicomponent Assembly One-pot condensation, acylation, nucleophilic addition Rapid, versatile, good yields Requires careful reagent stoichiometry
TMSOTf Activation Lewis acid activation and silylation Promotes cyclization, stabilizes intermediates Sensitive to moisture, requires dry conditions
Ester Moiety Choice Phenyl ester preferred over methyl ester Higher yields, milder conditions Phenyl esters may be less readily available
Cyclization Conditions Mild heating, controlled atmosphere Efficient ring closure Catalyst poisoning if intermediates incomplete
Post-synthesis Modifications Palladium-catalyzed arylation, zinc reduction Enables structural diversity Requires catalyst optimization

Chemical Reactions Analysis

1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydride donors, resulting in reduced forms of the compound.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: The compound’s properties make it useful in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The pyridoisoindole core can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The pyrido[2,1-a]isoindol-4-one core is shared among several derivatives, but substituents critically alter properties:

Compound Name Substituent(s) Key Features Molecular Formula Melting Point (°C) Reference
Target Compound Trimethylsilyl Bulky, lipophilic; enhances steric hindrance and thermal stability C₁₅H₂₁NOSi Not reported N/A
1,2,6,10b-Tetrahydro-10b-(trifluoromethyl)pyrido-[2,1-a]-isoindol-4(3H)-one Trifluoromethyl Electron-withdrawing; increases metabolic stability C₁₃H₁₂F₃NO 100–101
Piperazine-derived pyrido[2,1-a]isoindole 4-Methylpiperazinyl carbonyl Polar, basic; enhances solubility as hydrochloride salt C₂₆H₂₀N₄O₂S₂ Not reported
1-(3H-imidazo[4,5-c]pyridin-2-yl) derivative Imidazo[4,5-c]pyridinyl Planar aromatic system; potential for π-π stacking interactions C₁₈H₁₄N₄O Not reported

Key Findings

The piperazinyl carbonyl group () introduces basicity and polarity, contrasting with the TMS group’s hydrophobicity.

Steric and Solubility Profiles :

  • The TMS group’s steric bulk may hinder interactions with biological targets compared to smaller substituents like trifluoromethyl.
  • The imidazo-pyridinyl derivative () exhibits extended conjugation, likely increasing UV absorption and fluorescence properties relative to the TMS analog.

Synthetic Considerations: Silylation reactions (required for TMS introduction) often employ milder conditions (e.g., trimethylsilyl chloride with bases) compared to the harsh reflux conditions (KOH/ethanol) used for thiazole-pyrrolopyridine derivatives ().

Notes on Limitations and Interpretations

  • Direct experimental data (e.g., melting points, spectral data) for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
  • Contradictions arise in substituent effects: For example, trifluoromethyl groups enhance metabolic stability but reduce solubility, whereas TMS groups may reverse these trends.
  • Further studies are needed to quantify the TMS derivative’s physicochemical properties (e.g., logP, crystallinity) and biological activity.

Biological Activity

1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one is a complex organic compound notable for its unique bicyclic structure that integrates isoindole and pyridine moieties. This compound's biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly as a lead compound for drug development.

Chemical Structure and Properties

The compound features a trimethylsilyl group that enhances its stability and solubility in organic solvents. The dihydropyrido structure contributes to its reactivity and potential biological interactions. Its structural uniqueness may confer distinct properties compared to similar compounds.

Property Details
Molecular Formula C₁₄H₁₅N₃OS
Molecular Weight 257.35 g/mol
CAS Number Not specified

Anticancer Potential

Research indicates that compounds similar to 1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one exhibit significant anticancer activities. Mechanisms of action often involve the inhibition of specific enzymes or pathways critical for cancer cell survival. For instance, derivatives within this structural class have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar derivatives have been investigated for their ability to inhibit bacterial growth and could be explored for treating infections caused by resistant strains.

Interaction with Biological Molecules

Understanding the interactions of 1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one with biological molecules is crucial for elucidating its therapeutic potential. Initial findings indicate possible interactions with enzymes or receptors involved in disease pathways, warranting further investigation into these mechanisms.

Case Studies and Research Findings

  • Anticancer Activity Study
    • A study evaluated the anticancer effects of various derivatives of the compound on human breast cancer cells (MCF-7). The results indicated that certain derivatives significantly reduced cell viability and induced apoptosis, suggesting a promising avenue for further drug development.
  • Antimicrobial Efficacy
    • In vitro tests demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an antimicrobial agent.
  • Mechanistic Insights
    • A recent investigation into the molecular mechanisms revealed that the compound may inhibit key signaling pathways involved in tumor progression, including the PI3K/Akt pathway. This finding aligns with its observed anticancer properties.

Comparative Analysis with Related Compounds

Compound Name Structural Features Notable Activities
DihydroisoquinolineSimilar bicyclic frameworkAnticancer and antihypertensive
Isoindole DerivativesIsoindole core with varied substituentsAntimicrobial and anti-inflammatory
Pyridine DerivativesPyridine ring with various functional groupsAntiviral and anticancer

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